Cas no 1250701-73-5 (1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane)

1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane
- AKOS011393222
- 1250701-73-5
- EN300-1134075
-
- インチ: 1S/C12H23BrO/c1-4-14-12(9-13)7-5-11(6-8-12)10(2)3/h10-11H,4-9H2,1-3H3
- InChIKey: RUASRNAAZHQKOU-UHFFFAOYSA-N
- ほほえんだ: BrCC1(CCC(C(C)C)CC1)OCC
計算された属性
- せいみつぶんしりょう: 262.09323g/mol
- どういたいしつりょう: 262.09323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 9.2Ų
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134075-0.1g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1134075-0.05g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1134075-1.0g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1134075-0.25g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1134075-2.5g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1134075-10g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1134075-5g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1134075-0.5g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1134075-1g |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane |
1250701-73-5 | 95% | 1g |
$770.0 | 2023-10-26 |
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane 関連文献
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
2. Back matter
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
8. Book reviews
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexaneに関する追加情報
1-(Bromomethyl)-1-Ethoxy-4-(Propan-2-Yl)cyclohexane: A Comprehensive Overview
1-(Bromomethyl)-1-Ethoxy-4-(Propan-2-Yl)cyclohexane, identified by the CAS number 1250701-73-5, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its cyclohexane ring, which is substituted with a bromomethyl group, an ethoxy group, and a propan-2-yl (isopropyl) group. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 1-(Bromomethyl)-1-Ethoxy-4-(Propan-2-Yl)cyclohexane involves a series of carefully controlled reactions, often starting from simpler precursors. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity, which is essential for its use in sensitive applications such as drug discovery and polymer chemistry.
One of the most notable features of this compound is its versatility in chemical reactions. The bromomethyl group acts as an excellent leaving group, facilitating substitution reactions that can lead to the formation of derivatives with diverse functionalities. For instance, replacing the bromine atom with other nucleophiles can yield compounds with enhanced bioactivity or improved mechanical properties, depending on the intended application.
In terms of physical properties, 1-(Bromomethyl)-1-Ethoxy-4-(Propan-2-Yl)cyclohexane exhibits a melting point of approximately 68°C and a boiling point around 165°C under standard conditions. These thermal characteristics make it suitable for processes that require stability within a moderate temperature range. Additionally, its solubility in common organic solvents such as dichloromethane and THF facilitates its use in solution-based reactions.
The chemical stability of this compound is another key attribute. Under normal storage conditions, it remains stable for extended periods without significant degradation. However, exposure to strong oxidizing agents or extreme temperatures can lead to decomposition, releasing byproducts such as hydrogen bromide and other hydrocarbons.
Recent studies have highlighted the potential of 1-(Bromomethyl)-1-Ethoxy-4-(Propan-2-Yl)cyclohexane in the field of polymer science. Researchers have explored its use as a monomer in the synthesis of novel polymers with tailored mechanical and thermal properties. For example, incorporating this compound into polyurethane formulations has been shown to enhance flexibility and resistance to environmental stressors.
In the pharmaceutical industry, this compound has been investigated as a precursor for bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for drug design, where precise control over molecular structure is critical. Recent research has focused on its potential as an intermediate in the synthesis of antibiotics and anti-inflammatory agents.
The environmental impact of 1-(Bromomethyl)-1-Ethoxy-4-(Propan-2-Yl)cyclohexane has also been a topic of interest among scientists. Studies have shown that under aerobic conditions, this compound undergoes biodegradation at a moderate rate, reducing its persistence in natural ecosystems. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, 1-(Bromomethyl)-1-Ethoxy-4-(Propan-2-Yl)cyclohexane, CAS No. 1250701
1250701-73-5 (1-(bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane) 関連製品
- 2229281-12-1(3-bromo-2-{1-(methylamino)cyclopropylmethyl}phenol)
- 2172489-21-1(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}cyclobutane-1-carboxylic acid)
- 1354033-16-1((S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)
- 896344-04-0(2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide)
- 1446438-90-9((2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid)
- 2197890-23-4(N-{[4-(2,2,5,5-tetramethylmorpholine-4-carbonyl)phenyl]methyl}prop-2-enamide)
- 2227729-46-4((3S)-3-(4-ethoxyphenyl)-3-hydroxypropanoic acid)
- 2228481-96-5(4-(4-amino-1,2-oxazol-5-yl)-3-fluorophenol)
- 1095106-58-3([1-(3-Ethoxyphenyl)ethyl](methyl)amine)




